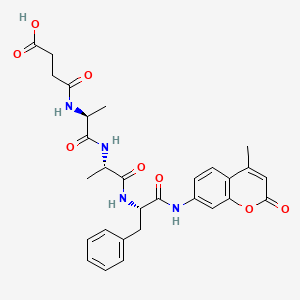
1,2-二苯乙胺
描述
1,2-Diphenylethylamine (1,2-DPEA) is an aromatic amine that is widely used in pharmaceutical and industrial applications. It is a colorless, crystalline solid that is insoluble in water but soluble in organic solvents. 1,2-DPEA is a versatile chemical compound that has been used in the synthesis of pharmaceuticals, pesticides, and other industrial products. It is also used as a stabilizer in the production of plastics and rubber.
科学研究应用
以下是关于1,2-二苯乙胺在科学研究中的应用的全面分析,重点关注其独特的应用:
医药合成
1,2-二苯乙胺 (DPEA) 被用作合成各种医药化合物的先驱。 例如,它的对映异构体被用于合成NMDA通道阻断剂MK-801的柔性同形体 。这表明它在创造可用于神经治疗的化合物的作用。
化学研究
在化学研究中,DPEA被用于制备GDP-三唑,这些三唑对抑制人α-1,3-岩藻糖基转移酶具有重要意义 。这些酶参与各种生物过程,包括细胞粘附和免疫反应,使DPEA成为开发可能具有治疗应用的抑制剂的宝贵工具。
作用机制
Biochemical Pathways
It’s likely that the compound affects multiple pathways, given its complex structure and potential for various interactions
Pharmacokinetics
It’s known that the compound has a molecular weight of 19728 . This could potentially impact its bioavailability, as compounds with lower molecular weights are generally more readily absorbed and distributed in the body .
Result of Action
Given the compound’s potential for various interactions, it’s likely that it has multiple effects at the molecular and cellular levels
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,2-Diphenylethylamine. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and how it is metabolized and excreted .
生化分析
Biochemical Properties
1,2-Diphenylethylamine plays a significant role in biochemical reactions, particularly in the inhibition of human α-1,3-fucosyltransferases . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of GDP-triazoles, which are known to inhibit specific enzymes . The nature of these interactions involves binding to the active sites of enzymes, thereby inhibiting their activity and affecting the biochemical pathways they regulate.
Cellular Effects
1,2-Diphenylethylamine has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 1,2-Diphenylethylamine can stimulate the central nervous system (CNS) and has analgesic effects . These effects are mediated through its interaction with specific receptors and signaling molecules within the cells, leading to changes in cellular responses and metabolic activities.
Molecular Mechanism
The molecular mechanism of 1,2-Diphenylethylamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, inhibiting their activity and altering the biochemical pathways they regulate . Additionally, 1,2-Diphenylethylamine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Diphenylethylamine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,2-Diphenylethylamine is relatively stable under standard laboratory conditions . Its degradation products can have different biochemical properties and effects on cells. Long-term exposure to 1,2-Diphenylethylamine in in vitro and in vivo studies has shown that it can lead to sustained changes in cellular function and metabolism.
Dosage Effects in Animal Models
The effects of 1,2-Diphenylethylamine vary with different dosages in animal models. At low doses, this compound can have therapeutic effects, such as CNS stimulation and analgesia . At high doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed in studies, where specific dosages lead to significant changes in physiological and biochemical parameters in animal models.
Metabolic Pathways
1,2-Diphenylethylamine is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I reactions, this compound undergoes oxidation, reduction, and hydrolysis, leading to the formation of intermediate metabolites. These metabolites can then undergo phase II reactions, such as conjugation with glucuronic acid or sulfate, to form more water-soluble compounds that are excreted from the body. The enzymes involved in these metabolic pathways include cytochrome P450 enzymes and transferases.
Transport and Distribution
The transport and distribution of 1,2-Diphenylethylamine within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cells, 1,2-Diphenylethylamine can bind to specific proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within tissues can influence its biochemical effects and therapeutic potential.
Subcellular Localization
The subcellular localization of 1,2-Diphenylethylamine is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cells through targeting signals and post-translational modifications . For instance, 1,2-Diphenylethylamine can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biochemical effects.
属性
IUPAC Name |
1,2-diphenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGGNTMERRTPLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871350 | |
| Record name | 1,2-Diphenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25611-78-3 | |
| Record name | 1,2-Diphenylethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25611-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethylamine, alpha-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025611783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diphenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-diphenylethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1'-t-Butoxycarbonyl-5-hydroxy-spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B1359843.png)










